

Application Note: Quantification of Carthamidin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Carthamidin

Cat. No.: B192512

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Carthamidin** is a key yellow pigment found in the florets of safflower (*Carthamus tinctorius* L.) and is a precursor to the red pigment carthamin.[1] It belongs to the quinochalcone C-glycoside family of flavonoids.[2] **Carthamidin** and other safflower extracts have garnered significant interest for their biological activities, including anti-inflammatory, antioxidant, and potential anti-proliferative properties.[3][4][5] These therapeutic potentials necessitate a reliable and accurate analytical method for its quantification in raw materials, extracts, and finished products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Carthamidin**.

Principle This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-Vis detector. The separation is achieved on a C18 stationary phase. **Carthamidin** in the sample is separated from other components based on its polarity and is quantified by comparing its peak area with that of a certified reference standard.

Experimental Protocols

Apparatus and Reagents

- Apparatus:

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- Analytical balance (0.01 mg readability).
- Ultrasonic bath.
- pH meter.
- Vortex mixer.
- Syringe filters (0.45 μm , PTFE or Nylon).
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Reagents and Materials:
 - **Carthamidin** reference standard ($\geq 98\%$ purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Orthophosphoric acid (ACS grade).
 - Ultrapure water (18.2 $\text{M}\Omega\cdot\text{cm}$).
 - Dried safflower florets or extract for analysis.

Chromatographic Conditions

The quantitative data and chromatographic parameters are summarized in the table below.

Parameter	Condition
Column	C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Orthophosphoric Acid in Water B: Acetonitrile
Gradient Elution	0-15 min: 20-60% B 15-20 min: 60% B 20-22 min: 60-20% B 22-27 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	405 nm or 450 nm[6][7]
Injection Volume	20 µL
Run Time	27 minutes

Preparation of Standard Solutions

- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **Carthamidin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in methanol and make up to the volume with the same solvent. Sonicate for 10 minutes to ensure complete dissolution.
- **Working Standard Solutions:** Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions, 20% Acetonitrile). These solutions are used to construct the calibration curve.

Sample Preparation (from Safflower Florets)

- **Grinding:** Mill the dried safflower florets into a fine powder (e.g., passing through a 40-mesh sieve).
- **Extraction:** Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of methanol.
- **Sonication:** Sonicate the mixture for 45 minutes in an ultrasonic bath at room temperature.
- **Centrifugation:** Centrifuge the extract at 4000 rpm for 15 minutes.

- **Collection & Dilution:** Carefully collect the supernatant. Transfer a known volume (e.g., 1 mL) into a 10 mL volumetric flask and dilute with the mobile phase.
- **Filtration:** Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.^[8] The key validation parameters are summarized below.

Validation Parameter	Results
Linearity & Range	Linear over the concentration range of 1-100 µg/mL with a correlation coefficient (R^2) > 0.999.
Accuracy (Recovery)	98.5% - 101.2%. Determined by spiking a known amount of standard into a sample matrix at three different concentration levels. ^[9]
Precision	Intra-day Precision (RSD): ≤ 1.5% Inter-day Precision (RSD): ≤ 2.0% Analyzed on the same day and on three different days. ^[9]
Limit of Detection (LOD)	0.2 µg/mL (Signal-to-Noise Ratio ≥ 3). ^[10]
Limit of Quantification (LOQ)	0.7 µg/mL (Signal-to-Noise Ratio ≥ 10). ^[10]
Specificity	The method demonstrated good resolution between the Carthamidin peak and other components in the safflower extract. No interference was observed at the retention time of the analyte.
Robustness	The method was found to be robust with minor deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). ^[10]

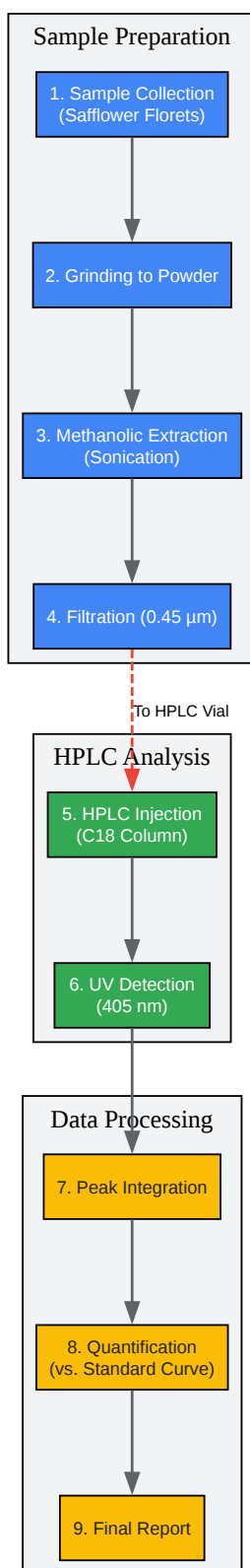
System Suitability

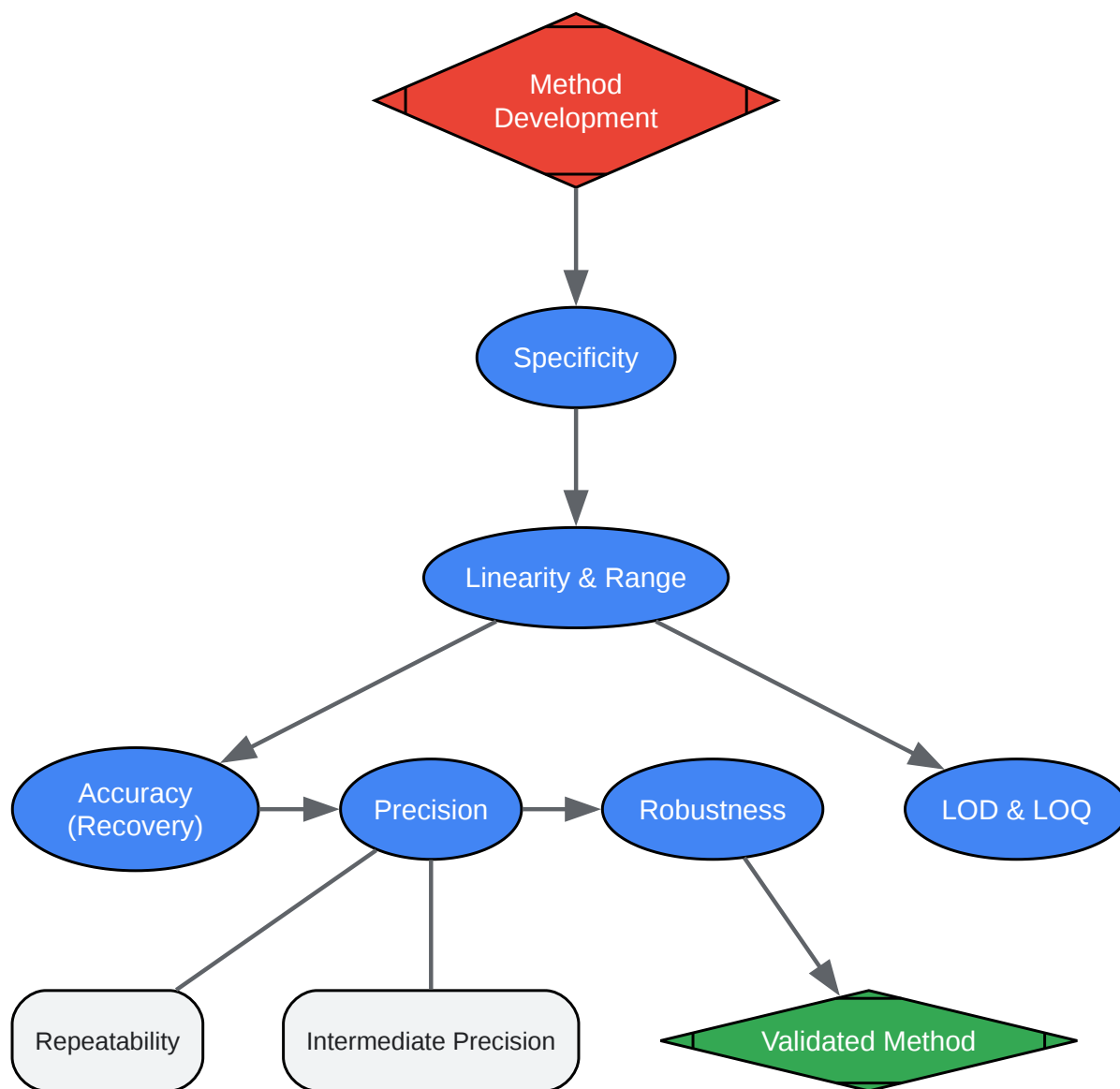
System Suitability Tests (SST) are performed before each analytical run to ensure the HPLC system is performing adequately.

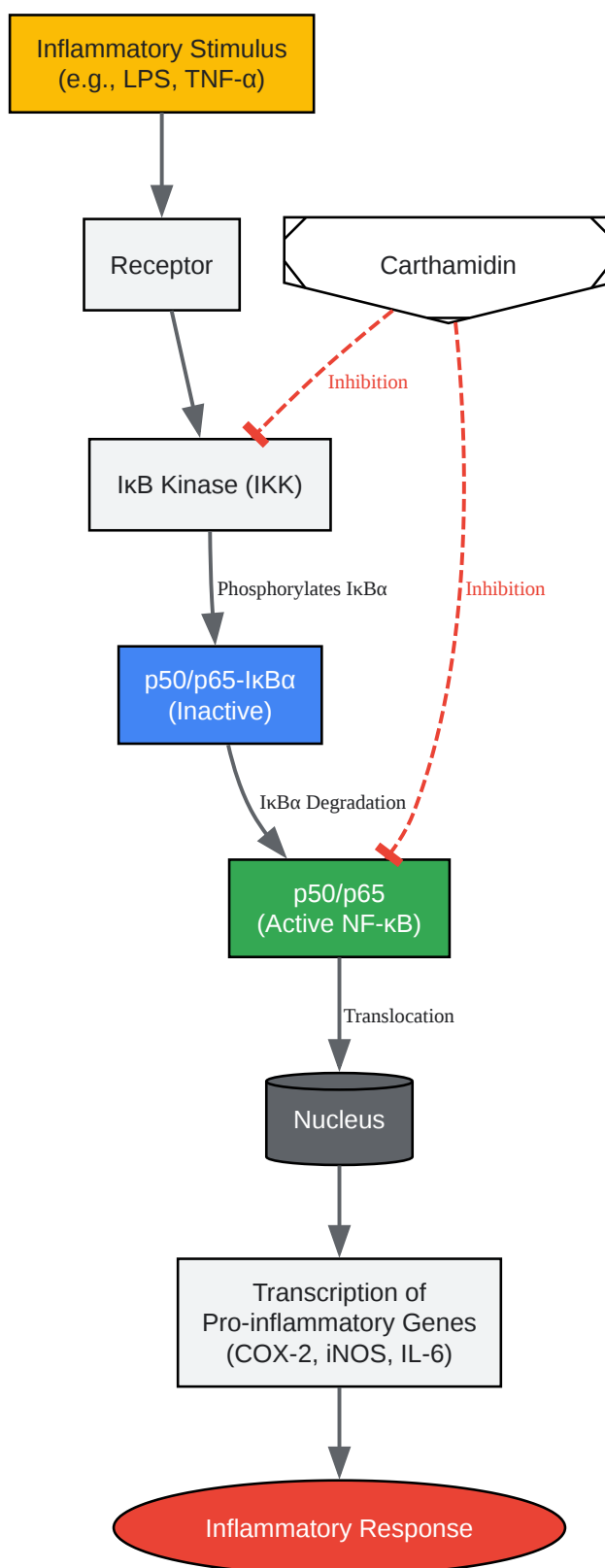
SST Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 1.5$
Theoretical Plates (N)	$N \geq 2000$
RSD of Peak Area	$\leq 2.0\%$ (for n=6 injections)

Visualizations

Experimental Workflow for Carthamidin Quantification







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